molecular formula C11H8N4O3S B6498514 3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 952964-72-6

3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B6498514
CAS No.: 952964-72-6
M. Wt: 276.27 g/mol
InChI Key: RWGAVGVFCKEZRL-UHFFFAOYSA-N
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Description

3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic compound that features a unique combination of thiophene, oxadiazole, and oxazole rings These structural motifs are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

  • Formation of the Oxadiazole Ring: : This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, thiophene-2-carboxylic acid hydrazide can be reacted with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized by cyclization of an α-haloketone with an amide. For instance, 3-methyl-2-bromoacetophenone can be reacted with formamide under basic conditions to form the oxazole ring.

  • Coupling of the Rings: : The final step involves coupling the oxadiazole and oxazole rings. This can be done through a condensation reaction between the oxadiazole derivative and the oxazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the oxadiazole or oxazole rings, potentially leading to ring opening or hydrogenation. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the thiophene ring. Halogenation, nitration, and sulfonation are typical electrophilic substitution reactions, while nucleophilic substitutions can occur at activated positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced or hydrogenated derivatives of the oxadiazole and oxazole rings.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the thiophene, oxadiazole, and oxazole rings suggests it may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are particularly interested in its ability to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its derivatives might be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid share the thiophene ring and exhibit similar biological activities.

    Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole are known for their antimicrobial and anticancer properties.

    Oxazole Derivatives: Compounds like 2,5-dimethyl-1,2-oxazole are used in medicinal chemistry for their anti-inflammatory and antimicrobial activities.

Uniqueness

What sets 3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide apart is the combination of three different heterocyclic rings in a single molecule. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3S/c1-6-5-7(18-15-6)9(16)12-11-14-13-10(17-11)8-3-2-4-19-8/h2-5H,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGAVGVFCKEZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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